N-Methylnicotinium

Description

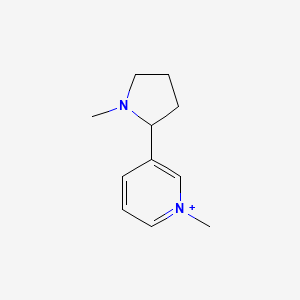

Structure

2D Structure

3D Structure

Properties

CAS No. |

24554-05-0 |

|---|---|

Molecular Formula |

C11H17N2+ |

Molecular Weight |

177.27 g/mol |

IUPAC Name |

1-methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium |

InChI |

InChI=1S/C11H17N2/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1 |

InChI Key |

HIOROZIUERMMRQ-UHFFFAOYSA-N |

SMILES |

CN1CCCC1C2=C[N+](=CC=C2)C |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)C |

Other CAS No. |

24554-05-0 |

physical_description |

Solid |

Synonyms |

N-methylnicotinium N-methylnicotinium acetate N-methylnicotinium acetate, (R)-isomer N-methylnicotinium acetate, (S)-isomer N-methylnicotinium bromide N-methylnicotinium ion N-methylnicotinium, (iodide(S))-isomer, 3H-labeled N-methylnicotinium, (R)-isomer N-methylnicotinium, (S)-isomer N-methylnicotinium, bromide(S)-isomer N-methylnicotinium, iodide(R)-isomer N-methylnicotinium, iodide(S)-isomer nicotine isomethiodide |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Chemical Structure of N-Methylnicotinium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinium, a quaternary ammonium compound, is a significant metabolite of nicotine and a subject of interest in neuropharmacology and toxicology. This technical guide provides a comprehensive overview of the elucidation of its chemical structure, drawing upon data from spectroscopic analysis and synthetic methodologies. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways are presented to serve as a valuable resource for researchers in the field.

Chemical Identity and Structure

This compound is the product of N-methylation of the pyridine nitrogen of nicotine. Its chemical identity is well-established, and its structure has been confirmed through various analytical techniques.

| Identifier | Value | Source |

| IUPAC Name | 1-methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium | [1] |

| Synonyms | This compound ion, Nicotine isomethiodide, Nicotine isomethonium ion | [1][2] |

| Molecular Formula | C₁₁H₁₇N₂⁺ | [1] |

| Molecular Weight (Cation) | 177.27 g/mol | [1] |

| Canonical SMILES | C[N+]1=CC=CC(=C1)C2CCCN2C | [1] |

| InChI Key | HIOROZIUERMMRQ-UHFFFAOYSA-N | [1] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Chemical Shifts for this compound Cation

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Pyridinium-N-CH₃ | 4.3 | s | Singlet, characteristic of the methyl group on the positively charged nitrogen.[3] |

| C2'-H | 3.8 - 4.0 | m | Multiplet, proton on the chiral center of the pyrrolidine ring.[3] |

| Pyrrolidine-N-CH₃ | ~2.5 | s | Singlet, methyl group on the pyrrolidine nitrogen.[3] |

| Aromatic Protons | 7.5 - 9.0 | m | Multiplets, protons on the pyridinium ring, shifted downfield due to the positive charge. |

| Pyrrolidine Ring Protons | 1.8 - 3.5 | m | Multiplets, remaining protons on the pyrrolidine ring. |

Table 2.2: Predicted ¹³C NMR Chemical Shifts for this compound Cation

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridinium-N-CH₃ | ~48 |

| C2' | ~68 |

| C6' | ~57 |

| C5 | ~145 |

| C3 | ~142 |

| C6 | ~141 |

| C2 | ~140 |

| C4 | ~127 |

| Pyrrolidine-N-CH₃ | ~40 |

| C5' | ~35 |

| C4' | ~23 |

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification, particularly in biological matrices.

Table 2.3: Predicted Mass Spectrometry Fragmentation of this compound Cation

| m/z | Proposed Fragment | Notes |

| 177.139 | [M]⁺ | Molecular ion (monoisotopic mass).[3] |

| 160.1 | [M - CH₄]⁺ | Loss of a methyl group and a hydrogen atom.[3] |

| 130.0 | [C₈H₈N]⁺ | Fragmentation involving the cleavage of the pyrrolidine ring.[3] |

Experimental Protocols

Synthesis of this compound Iodide

This compound iodide is typically synthesized by the direct N-methylation of nicotine using methyl iodide.[3]

Protocol:

-

Reagents and Materials:

-

(S)-Nicotine

-

Methyl iodide (CH₃I)

-

Anhydrous acetonitrile or ethanol

-

Round-bottom flask with a reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Ethanol and water for recrystallization

-

Rotary evaporator

-

-

Procedure: a. Dissolve (S)-nicotine in a minimal amount of anhydrous acetonitrile or ethanol in a round-bottom flask. b. Add a stoichiometric equivalent of methyl iodide to the solution. Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood. c. Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). d. Upon completion, a precipitate of this compound iodide may form. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce crystallization. e. Collect the crude product by filtration. f. Purify the crude product by recrystallization from an ethanol/water mixture.[3]

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound iodide using NMR spectroscopy, mass spectrometry, and melting point determination.

-

Caption: Synthetic workflow for this compound iodide.

HPLC Method for Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of this compound.

Protocol:

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

-

Mobile Phase:

-

A mixture of acetonitrile and water, with potential additives like a buffer or an ion-pairing agent to improve peak shape and retention. A typical mobile phase could be a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

-

-

Procedure: a. Prepare a standard solution of this compound iodide of known concentration in the mobile phase. b. Prepare the sample for analysis by dissolving it in the mobile phase. c. Set the HPLC conditions:

- Flow rate: 1.0 mL/min

- Injection volume: 10-20 µL

- UV detection wavelength: ~260 nm d. Inject the standard and sample solutions and record the chromatograms. e. Identify the this compound peak by comparing the retention time with the standard. The concentration can be quantified by comparing the peak area with a calibration curve.

Caption: Experimental workflow for HPLC analysis.

Signaling Pathway Interactions

This compound, as a structural analog of nicotine, is known to interact with nicotinic acetylcholine receptors (nAChRs).

Studies on quaternary nitrogen analogs of nicotine suggest that this compound's interaction with the α4β2 nAChR subtype is diminished compared to nicotine, while its interaction with the α7 nAChR subtype is better tolerated.[4] The α7 nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca²⁺. This influx can trigger a cascade of downstream signaling events.

The binding of an agonist like this compound to the α7 nAChR is thought to induce a conformational change in the receptor, opening the ion channel. The subsequent increase in intracellular Ca²⁺ can activate various calcium-dependent enzymes and signaling pathways, including protein kinase C (PKC) and calmodulin-dependent protein kinase (CaMK). These kinases can, in turn, phosphorylate a variety of downstream targets, leading to changes in gene expression and cellular function.

Caption: Postulated signaling pathway of this compound via α7 nAChR.

Conclusion

The chemical structure of this compound has been unequivocally established through a combination of synthetic organic chemistry and modern spectroscopic techniques. This guide provides a consolidated resource of its chemical properties, methods for its preparation and analysis, and insights into its biological interactions. The detailed protocols and data summaries are intended to facilitate further research into the pharmacology and toxicology of this important nicotine metabolite. Future work should focus on obtaining high-resolution experimental spectroscopic data and further elucidating the specific downstream signaling cascades it modulates.

References

An In-depth Technical Guide to the Discovery and History of N-Methylnicotinium

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinium, a quaternary ammonium metabolite of nicotine, has been a subject of scientific inquiry for decades. Its discovery elucidated a minor but significant non-oxidative pathway in nicotine metabolism. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It includes detailed experimental protocols for its synthesis and analysis, quantitative data on its biological activity, and graphical representations of its known signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development who are investigating the roles of nicotine and its metabolites.

Introduction

This compound is a quaternary ammonium compound formed by the methylation of the pyridine nitrogen of the nicotine molecule.[1][2] It is an endogenous metabolite of nicotine in humans and various animal species.[2][3][4] The formation of this compound represents a non-oxidative pathway of nicotine metabolism, contrasting with the major oxidative pathways that lead to metabolites like cotinine.[2] While it is considered a minor metabolite, its permanent positive charge and structural similarity to nicotine suggest potential pharmacological activity, particularly at nicotinic acetylcholine receptors (nAChRs).[3][5] This guide delves into the historical context of its discovery, presents key quantitative data regarding its biological interactions, and provides detailed methodologies for its study.

History and Discovery

The N-methylation pathway of nicotine metabolism was first reported in the 1960s in studies involving the administration of (S)-nicotine to dogs.[4] Later, the presence of the this compound ion was confirmed in the urine of smokers.[3] These early discoveries established N-methylation as a bona fide, albeit minor, metabolic route for nicotine in mammals. Subsequent research focused on its synthesis, analytical detection, and potential neurochemical activity.

Key Milestones:

-

1960s: First report of the N-methylation pathway of nicotine in dogs.[4]

-

1987: Confirmation of the this compound ion in the urine of human smokers.[3]

-

1980s-Present: Ongoing research into the synthesis, pharmacology, and analytical detection of this compound and its derivatives.[6][7]

Quantitative Data

The biological activity of this compound and its analogs has been investigated, primarily focusing on their interaction with nicotinic acetylcholine receptors (nAChRs). The following tables summarize key quantitative data. It is important to note that much of the detailed receptor binding and functional data comes from studies on 1'-methylnicotinium iodide, a closely related isomer where the pyrrolidinium nitrogen is methylated. This data is presented as a strong proxy for the activity of this compound, where the pyridine nitrogen is methylated.

Table 1: Binding Affinities of 1'-Methylnicotinium Iodide for nAChR Subtypes

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Source |

| 1'-Methylnicotinium iodide | α7 | 1.7 | [3H]Epibatidine | [2] |

| 1'-Methylnicotinium iodide | α4β2 | 10 | [3H]Epibatidine | [2] |

Table 2: Functional Activity of 1'-Methylnicotinium Iodide at nAChR Subtypes

| Compound | Receptor Subtype | EC50 (µM) | Imax (% of Acetylcholine) | Source |

| 1'-Methylnicotinium iodide | α7 | 17 | 50 | [6] |

| 1'-Methylnicotinium iodide | α4β2 | 4 | 50 | [6] |

Table 3: Pharmacokinetic Parameters of Nicotine (for reference)

| Parameter | Value | Species | Source |

| Total Clearance | ~1300 mL/min | Human | [3] |

| Volume of Distribution | ~2.6 L/kg | Human | [2][3] |

| Plasma Protein Binding | <5% | Human | [2][3] |

Note: Specific pharmacokinetic parameters for this compound are not well-documented in publicly available literature. The data for nicotine is provided for comparative context.

Experimental Protocols

Synthesis of this compound Iodide

This protocol describes the synthesis of this compound iodide via the N-methylation of nicotine.

Materials:

-

(S)-Nicotine

-

Methyl iodide (CH3I)

-

Dichloromethane (CH2Cl2) or Acetonitrile

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolve (S)-nicotine in dichloromethane or acetonitrile in a round-bottom flask.

-

Add a stoichiometric equivalent of methyl iodide to the solution.

-

The reaction is exothermic and can be stirred at room temperature (25°C) for 1-2 hours.[8] Alternatively, the mixture can be heated under reflux to promote the reaction.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of this compound iodide and N'-methylnicotinium iodide.

-

Purify the crude product by recrystallization from an ethanol-water mixture (e.g., 3:1 v/v) to yield needle-like crystals of this compound iodide.[8]

Quantification of this compound in Biological Samples by HPLC

This protocol provides a general framework for the analysis of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

HPLC system with a UV or mass spectrometric detector

-

C18 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Aqueous buffer (e.g., 20 mM phosphate buffer at pH 2.7 with 30 mM sodium perchlorate as a chaotropic agent)[9]

-

Acetonitrile for protein precipitation

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm)

Sample Preparation (Plasma):

-

To a 100 µL plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm)[9]

-

Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 10:90 v/v)[9]

-

Flow Rate: 1.0 mL/min[10]

-

Injection Volume: 20 µL

-

Detection: UV at 260 nm[9]

-

Column Temperature: 35°C[10]

Quantification:

-

A calibration curve should be prepared using standards of known this compound iodide concentrations in the biological matrix of interest.

-

The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve.

Signaling Pathways

Nicotine and its metabolites exert their biological effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Activation of these receptors can trigger various downstream signaling cascades. While research specifically on this compound is limited, studies on nicotine provide a strong model for its likely signaling mechanisms.

PI3K/Akt Signaling Pathway

Activation of nAChRs by nicotine has been shown to induce the phosphorylation and activation of Akt, a key kinase in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]

References

- 1. Rapid Akt activation by nicotine and a tobacco carcinogen modulates the phenotype of normal human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. whyquit.com [whyquit.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-methylation of nicotine enantiomers by human liver cytosol [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids [mdpi.com]

The In Vivo Biological Role of N-Methylnicotinium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinium, a quaternary amine metabolite of nicotine, has long been identified in biological systems, particularly in the context of tobacco exposure. While often considered a minor metabolite, emerging evidence suggests that this compound possesses a unique pharmacological profile that warrants closer investigation. This technical guide provides a comprehensive overview of the in vivo biological role of this compound, consolidating current knowledge on its metabolism, tissue distribution, and interactions with cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of nicotine metabolites and their potential as therapeutic targets or diagnostic markers.

Introduction

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in vivo, leading to a diverse array of metabolites. Among these is this compound, formed through the N-methylation of the pyridine ring of nicotine. This metabolic pathway is stereospecific, with R-(+)-nicotine being the preferred substrate for this transformation. Although present in smaller quantities compared to major metabolites like cotinine, this compound's permanent positive charge and structural similarity to nicotinic acetylcholine receptor (nAChR) agonists suggest a distinct biological activity profile. This guide will delve into the known aspects of this compound's in vivo behavior, from its formation and fate in the body to its effects at the cellular level.

Metabolism and Pharmacokinetics

Formation of this compound

This compound is a product of a non-oxidative pathway of nicotine metabolism.[1] The formation is a stereospecific process, with the R-(+)-enantiomer of nicotine being converted to R-(+)-N-methylnicotinium ion, while the S-(-)-enantiomer is not a substrate for this N-methylation.[2] This conversion is catalyzed by an S-adenosylmethionine-dependent N-methyltransferase.[3]

Further Metabolism

Once formed, this compound is subject to further biotransformation. It can be metabolized into N-methylcotininium ion and N-methylnornicotinium ion.[4][5] Additionally, R-(+)-N-methylnicotinium acetate can be converted to N-methyl-N'-oxonicotinium ion.[6] Isotopic labeling studies have indicated that the N-methyl group on the pyridine ring is stable and does not undergo demethylation, although some loss of the N'-methyl group from the pyrrolidine ring has been observed.[7]

Quantitative Pharmacokinetic Data

Quantitative pharmacokinetic data for this compound remains limited in the publicly available literature. The following table summarizes the known information regarding its distribution. Further studies are required to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

| Parameter | Species | Findings | Citation |

| Tissue Distribution | Guinea Pig | Highest concentrations of ¹⁴C-label from [¹⁴C-NCH₃]this compound were found in the adrenal gland and epididymis, followed by the gallbladder, bladder, kidney, spleen, and heart. No significant amounts were detected in the brain. | [4][5] |

In Vivo Distribution

Studies in guinea pigs using radiolabeled this compound have provided insights into its distribution in the body. The compound distributes to various peripheral tissues, with a notable absence of significant penetration into the brain.[4][5][8] This lack of central nervous system exposure is likely due to its quaternary ammonium structure, which hinders its ability to cross the blood-brain barrier.

Biological Effects and Signaling Pathways

Neuromuscular and Pressor Effects

Early research indicated that N-methylated derivatives of nicotine, including this compound, can exert pressor and neuromuscular effects in some animal species.[9] The precise mechanisms underlying these effects are not fully elucidated but are likely related to interactions with nicotinic acetylcholine receptors in the autonomic ganglia and at the neuromuscular junction.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

This compound's structural resemblance to acetylcholine and nicotine suggests it may interact with nAChRs. Studies have shown that methyl quaternization of the pyrrolidinium nitrogen of nicotine is well-tolerated by the α7 nAChR subtype but not by the α4β2 subtype.[10] This suggests a degree of selectivity in its interaction with different nAChR populations.

Downstream Signaling

Activation of the α7 nAChR is known to trigger several downstream signaling cascades, most notably the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and neuroprotection. While direct evidence for this compound activating this pathway is still needed, its interaction with the α7 receptor suggests a potential role in modulating these intracellular signals.

Figure 1. Hypothesized signaling pathway of this compound via the α7 nAChR.

Experimental Protocols

In Vivo Administration and Sample Collection (Guinea Pig Model)

The following is a general protocol based on methodologies described in the literature for studying the in vivo metabolism and distribution of nicotine metabolites.

-

Animal Model: Male Hartley guinea pigs are commonly used.[4][5]

-

Compound Administration: R-(+)-[¹⁴C-NCH₃]this compound acetate is dissolved in sterile saline. Animals are administered the compound via intraperitoneal (i.p.) injection.

-

Housing and Urine Collection: Animals are housed individually in metabolic cages that allow for the separation and collection of urine and feces for 24 hours post-administration.

-

Tissue Harvesting: After the 24-hour collection period, animals are euthanized. Tissues of interest (adrenal gland, epididymis, gallbladder, bladder, kidney, spleen, heart, and brain) are excised, weighed, and prepared for analysis.

-

Sample Processing: Urine samples are centrifuged to remove any particulate matter. Tissue samples are homogenized in an appropriate buffer.

Figure 2. Workflow for in vivo distribution studies of this compound.

Quantification by Cation-Exchange HPLC

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a cation-exchange column and a radiochemical flow-through detector is used.[4][5]

-

Mobile Phase: A suitable buffer system is used to achieve separation of the metabolites. The specific composition should be optimized based on the column and analytes.

-

Sample Preparation: Urine or homogenized tissue supernatants are filtered before injection onto the HPLC system.

-

Analysis: Samples are injected, and the retention times of radioactive peaks are compared to those of authentic standards of this compound, N-methylcotininium, and N-methylnornicotinium.

-

Quantification: The amount of radioactivity in each peak is integrated to determine the quantity of each metabolite.

Conclusion and Future Directions

This compound is a biologically active metabolite of nicotine with a distinct in vivo profile. Its peripheral distribution and selective interaction with the α7 nAChR subtype suggest that it may contribute to the systemic effects of nicotine exposure, particularly in the cardiovascular and neuromuscular systems, without directly impacting the central nervous system. The lack of comprehensive pharmacokinetic data is a significant gap in our understanding of this compound. Future research should focus on obtaining detailed pharmacokinetic parameters in various species, including humans. Furthermore, elucidating the specific downstream signaling events triggered by this compound's interaction with the α7 nAChR will be crucial in determining its potential as a therapeutic agent or a biomarker for nicotine metabolism and exposure. The development of more specific and sensitive analytical methods for its quantification in biological matrices will be essential for these future investigations.

References

- 1. Purification and characterization of S-adenosylmethionine-protein-arginine N-methyltransferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of Protein-Protein Interactions among Nicotine Biosynthetic Enzymes and Characterization of a Nicotine Transporter [vtechworks.lib.vt.edu]

- 3. Effects of Delphinium alkaloids on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 5. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nactem.ac.uk [nactem.ac.uk]

- 9. scienceopen.com [scienceopen.com]

- 10. academic.oup.com [academic.oup.com]

The Biosynthesis of N-Methylnicotinium: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinium, also known as trigonelline, is a significant pyridine alkaloid found across the plant and animal kingdoms. Its biosynthesis is a critical pathway intersecting with primary metabolism, particularly with the universal nicotinamide adenine dinucleotide (NAD+) cycle. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic reactions, precursor synthesis, and key regulatory enzymes. Furthermore, this document furnishes comprehensive experimental protocols for the study of this pathway and presents quantitative data to support further research and development in related fields.

Introduction

This compound, a zwitterion formed by the N-methylation of nicotinic acid (niacin or vitamin B3), plays diverse physiological roles. In plants, it is implicated in osmoregulation, and the cell cycle, and serves as a storage form of nicotinic acid. In mammals, it is a metabolic byproduct of niacin metabolism. The central reaction in its formation is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom of nicotinic acid, a reaction catalyzed by the enzyme nicotinate N-methyltransferase. Understanding this pathway is crucial for fields ranging from plant biochemistry to human metabolic studies and drug development, given the therapeutic potential of modulating related enzymes.

The Biosynthesis Pathway of this compound

The synthesis of this compound is contingent on the availability of its direct precursor, nicotinic acid. Nicotinic acid is supplied through two primary routes: the de novo synthesis pathway from tryptophan and the Preiss-Handler salvage pathway.

De Novo Synthesis of Nicotinic Acid from Tryptophan (Kynurenine Pathway)

The de novo synthesis of nicotinic acid begins with the essential amino acid L-tryptophan. This multi-step pathway, primarily active in the liver in mammals, involves the following key transformations:

-

Tryptophan to N-Formylkynurenine: The pathway is initiated by the cleavage of the indole ring of tryptophan, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[1]

-

Formation of Kynurenine and Subsequent Intermediates: N-Formylkynurenine is converted to kynurenine, which then undergoes a series of enzymatic reactions to form 3-hydroxyanthranilic acid.[2]

-

Quinolinic Acid Formation: 3-hydroxyanthranilic acid is oxidized and subsequently cyclizes to form quinolinic acid.[1]

-

Conversion to Nicotinic Acid Mononucleotide (NaMN): Quinolinic acid is converted to nicotinic acid mononucleotide (NaMN) by quinolinate phosphoribosyltransferase (QPRT).[3] NaMN can then be dephosphorylated to yield nicotinic acid, or enter the Preiss-Handler pathway.

The Preiss-Handler Pathway: A Salvage Route to Nicotinic Acid

The Preiss-Handler pathway is a salvage mechanism that utilizes dietary nicotinic acid or nicotinic acid recycled from NAD+ degradation.[4][5] This pathway is crucial for maintaining the cellular NAD+ pool and supplying the substrate for this compound synthesis.

-

Nicotinic Acid to NaMN: Nicotinate phosphoribosyltransferase (NaPRT) catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN).[4]

-

NaMN to Nicotinic Acid Adenine Dinucleotide (NaAD): NaMN is then adenylated by nicotinate mononucleotide adenylyltransferase (NMNAT) to form nicotinic acid adenine dinucleotide (NaAD).[4]

-

NaAD to NAD+: Finally, NAD+ synthetase (NADS) amidates NaAD to form NAD+.[4] Nicotinic acid can be liberated from the turnover of these intermediates.

The Terminal Step: N-Methylation of Nicotinic Acid

The final and committing step in the biosynthesis of this compound is the methylation of nicotinic acid.

-

Enzyme: Nicotinate N-methyltransferase (EC 2.1.1.7), also referred to as trigonelline synthase in plants.[6]

-

Substrates: Nicotinic acid and S-adenosyl-L-methionine (SAM).[4]

-

Products: this compound (Trigonelline) and S-adenosyl-L-homocysteine (SAH).[4]

This reaction is highly specific for nicotinic acid, with no significant activity observed with nicotinamide as the substrate.[7]

Caption: Overall biosynthesis pathway of this compound.

Quantitative Data

The enzymatic activity of nicotinate N-methyltransferase varies across different species and is characterized by specific kinetic parameters.

| Organism/Enzyme | Substrate | Km (µM) | Optimal pH | Optimal Temperature (°C) | Reference |

| Glycine max (Soybean) | Nicotinic Acid | 12.5 | 6.5 | 40-45 | [6] |

| S-adenosyl-L-methionine | 31 | [6] | |||

| Glycine max (cell culture) | Nicotinic Acid | 78 | 8.0 | 35-40 | [7] |

| S-adenosyl-L-methionine | 55 | [7] | |||

| Coffea arabica (CTgS1) | Nicotinic Acid | 121 | 7.5 | N/A | |

| S-adenosyl-L-methionine | 68 | ||||

| Coffea arabica (CTgS2) | Nicotinic Acid | 184 | 7.5 | N/A | |

| S-adenosyl-L-methionine | 120 |

Experimental Protocols

Purification of Nicotinate N-methyltransferase from Plant Tissue (e.g., Glycine max leaves)

This protocol is a composite of established methods for the purification of nicotinate N-methyltransferase.[6][7]

A. Buffers and Solutions:

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM dithiothreitol (DTT), 20% (v/v) glycerol, 1 mM EDTA, 5 mM MgCl₂, and 1% (w/v) polyvinylpyrrolidone.

-

Buffer A: 20 mM Tris-HCl (pH 8.0), 10 mM DTT, 20% (v/v) glycerol.

-

Buffer B: Buffer A containing 1 M NaCl.

B. Purification Workflow:

References

- 1. Nutritional Aspect of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organ Co-Relationship in Tryptophan Metabolism and Factors That Govern the Biosynthesis of Nicotinamide from Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qualialife.com [qualialife.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Purification and properties of S-adenosyl-L-methionine:nicotinic acid-N-methyltransferase from cell suspension cultures of Glycine max L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of N-Methylnicotinium (MNA)

For Researchers, Scientists, and Drug Development Professionals

Distinguishing N-Methylnicotinium (MNA) from its Nicotine-Derived Counterpart

It is crucial to differentiate 1-methylnicotinamide (MNA), a metabolite of nicotinamide (Vitamin B3), from this compound, a metabolite of nicotine. While both are methylated pyridine compounds, their biological activities and mechanisms of action are distinct. This guide focuses on 1-methylnicotinamide (MNA), the compound with well-documented therapeutic potential, particularly in the cardiovascular and inflammatory realms. The this compound cation, derived from nicotine, is primarily studied in the context of nicotine metabolism and its interactions with nicotinic acetylcholine receptors.

Core Mechanism of Action: The Cyclooxygenase-2/Prostacyclin (COX-2/PGI2) Pathway

The primary mechanism underpinning the therapeutic effects of 1-methylnicotinamide (MNA) is the upregulation of the cyclooxygenase-2 (COX-2) enzyme, leading to an increased production of prostacyclin (PGI2). This pathway is central to MNA's potent anti-thrombotic and anti-inflammatory properties.

Anti-Thrombotic Effects

MNA has been demonstrated to induce a dose-dependent and sustained thrombolytic response in vivo. This effect is directly linked to a significant rise in the plasma levels of 6-keto-PGF1α, the stable metabolite of PGI2. PGI2 is a powerful vasodilator and a potent inhibitor of platelet aggregation, thus contributing to the prevention of thrombus formation. The anti-thrombotic action of MNA is abrogated by the administration of non-selective COX inhibitors like indomethacin, as well as selective COX-2 inhibitors such as rofecoxib, confirming the pivotal role of the COX-2/PGI2 axis in its mechanism.[1]

Anti-Inflammatory and Vasoprotective Effects

The anti-inflammatory properties of MNA are also largely attributed to the induction of PGI2 synthesis.[2] PGI2 exerts anti-inflammatory effects by inhibiting the activation of various inflammatory cells. While MNA itself does not appear to directly affect the functions of immune cells like macrophages, its action on the vascular endothelium initiates a cascade of events that leads to a reduction in inflammation.[1] In addition to its PGI2-mediated effects, MNA contributes to vasoprotection by enhancing the bioavailability of nitric oxide (NO). It has been shown to prevent the impairment of NO-dependent vasodilation in models of endothelial dysfunction.[3] This dual action on both the PGI2 and NO pathways underscores its significant potential in managing cardiovascular diseases.

Quantitative Data Summary

| Parameter | Species/Model | MNA Concentration/Dose | Observed Effect | Reference |

| Thrombolysis | Normotensive rats | 3-100 mg/kg (i.v.) | Dose-dependent and sustained thrombolytic response. | [1] |

| PGI2 Release (in vivo) | Normotensive rats | 30 mg/kg (i.v.) | Significant increase in plasma 6-keto-PGF1α levels. | [4] |

| Arterial Thrombosis | Renovascular hypertensive rats | 3-30 mg/kg | Reduction in arterial thrombosis. | [1] |

| Endothelial Dysfunction Reversal | Hypertriglyceridemic rats | 100 mg/kg/day (p.o.) for 4 weeks | Preservation of NO-dependent vasodilation. | [3] |

| Endothelial Dysfunction Reversal | Diabetic rats (streptozotocin-induced) | 100 mg/kg/day (p.o.) | Prevention of impaired NO-dependent vasodilation. | [3] |

| Inflammation (in vivo) | Mice with high-fat diet-induced heart injury | Not specified | Inhibited expression of TNF-α, IL-1, and IL-6 by 40-56.2%. | [5] |

| Inflammation (in vitro) | Palmitic acid-treated H9C2 cells | Not specified | Decreased mRNA expression of TNF-α, IL-1, and IL-6. | [5] |

Signaling Pathways

The precise upstream signaling cascade initiated by MNA in endothelial cells leading to COX-2 activation is an area of ongoing research. However, current evidence suggests a plausible pathway involving arachidonic acid (AA) metabolism.

Figure 1: Proposed signaling pathway of MNA in endothelial cells.

Experimental Protocols

In Vivo Thrombosis Model in Rats

This protocol is adapted from studies investigating the anti-thrombotic effects of MNA.

Objective: To assess the thrombolytic activity of MNA in an in vivo model of extracorporeal thrombus formation.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., pentobarbital)

-

Polyethylene tubing

-

Cotton thread

-

Thrombin solution

-

1-Methylnicotinamide (MNA) solution

-

Saline (vehicle control)

-

Data acquisition system to measure thrombus weight

Procedure:

-

Anesthetize the rat with an appropriate anesthetic.

-

Cannulate the right carotid artery and the left jugular vein with polyethylene tubing.

-

Create an extracorporeal circulation loop by connecting the arterial and venous cannulas with a piece of tubing containing a cotton thread.

-

Induce thrombus formation by introducing a solution of thrombin into the loop.

-

Allow the thrombus to stabilize, which is observed as an increase in the weight of the cotton thread measured by a force transducer.

-

Administer MNA (e.g., 3-100 mg/kg) or vehicle intravenously.

-

Monitor the weight of the thrombus over time to determine the rate and extent of thrombolysis.

Figure 2: Experimental workflow for the in vivo thrombosis model.

Measurement of 6-keto-PGF1α by ELISA

This is a general protocol for the quantification of 6-keto-PGF1α, the stable metabolite of PGI2, in plasma samples.

Objective: To measure the concentration of 6-keto-PGF1α in plasma as an indicator of PGI2 production.

Materials:

-

Plasma samples collected from experimental animals or human subjects.

-

6-keto-PGF1α ELISA kit (commercially available).

-

Microplate reader.

-

Standard laboratory equipment (pipettes, tubes, etc.).

Procedure:

-

Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Centrifuge to obtain plasma and store at -80°C until analysis.

-

Assay Preparation: Prepare standards, controls, and samples according to the ELISA kit manufacturer's instructions. This typically involves serial dilutions of a stock standard to generate a standard curve.

-

ELISA Procedure (Competitive Assay): a. Add standards, controls, and samples to the wells of the antibody-coated microplate. b. Add the enzyme-conjugated 6-keto-PGF1α to the wells. c. Incubate the plate to allow for competitive binding of the 6-keto-PGF1α in the sample/standard and the enzyme conjugate to the antibody. d. Wash the plate to remove unbound reagents. e. Add the substrate solution, which will react with the bound enzyme to produce a colorimetric signal. f. Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of 6-keto-PGF1α in the samples by interpolating their absorbance values on the standard curve.

Figure 3: General workflow for 6-keto-PGF1α ELISA.

Role of Peroxisome Proliferator-Activated Receptors (PPARs)

The involvement of PPARs in the mechanism of action of MNA is less clear. While some studies have suggested a potential link between nicotinamide metabolism and PPAR activation, direct evidence for MNA acting as a PPAR agonist is currently lacking. Further research is needed to elucidate any potential cross-talk between the MNA-induced COX-2/PGI2 pathway and PPAR signaling.

Conclusion

1-Methylnicotinamide (MNA) exerts its primary therapeutic effects through the activation of the COX-2/PGI2 pathway in the vascular endothelium. This mechanism is central to its demonstrated anti-thrombotic, anti-inflammatory, and vasoprotective properties. The enhancement of NO bioavailability further contributes to its beneficial cardiovascular effects. While the upstream signaling events and the potential involvement of other pathways like PPARs require further investigation, the current understanding of MNA's core mechanism of action provides a strong foundation for its development as a novel therapeutic agent for a range of cardiovascular and inflammatory diseases. This guide provides a comprehensive overview for researchers and drug development professionals to facilitate further exploration and application of this promising endogenous metabolite.

References

- 1. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 3. 1-Methylnicotinamide (MNA) prevents endothelial dysfunction in hypertriglyceridemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-MNA Ameliorates High Fat Diet-Induced Heart Injury by Upregulating Nrf2 Expression and Inhibiting NF-κB in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of N-Methylnicotinium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylnicotinium iodide is a quaternary ammonium salt derived from nicotine.[1] It is classified as a significant metabolite of nicotine, making it a compound of interest in pharmacological and toxicological studies related to nicotine metabolism and its physiological effects.[2][3] Structurally, it features a methylated nitrogen in the pyridine ring of the nicotine molecule, which imparts a positive charge and distinct chemical properties compared to its parent compound.[4] This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and biological context of this compound iodide, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound iodide typically presents as a pale yellow to yellow or white crystalline solid.[1][4][] As a quaternary ammonium salt, its ionic nature dictates its solubility and stability.[4] It is moderately soluble in polar solvents like water and ethanol and slightly soluble in DMSO.[1][]

Table 1: Core Physicochemical Properties of this compound Iodide

| Property | Value | Source(s) |

| CAS Number | 5959-86-4; 21446-46-8 ((S)-isomer) | [2][6][7] |

| Molecular Formula | C₁₁H₁₇IN₂ | [2][8] |

| Molecular Weight | 304.17 g/mol | [2][4][8] |

| Cationic Moiety Weight | 177.27 g/mol | [1][6] |

| IUPAC Name | 3-[(2S)-1,1-dimethylpyrrolidin-1-ium-2-yl]pyridine;iodide | [4] |

| Appearance | Pale Yellow to Yellow Solid | [1][] |

| Melting Point | 166-168°C (>159°C with decomposition) | [2][] |

| Solubility | Slightly soluble in Water, Ethanol, and DMSO | [1][] |

| Predicted Water Solubility | 0.14 g/L (ALOGPS) | [1] |

| Storage Temperature | -20°C | [2][] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound iodide.[4] Key identifiers have been predicted and observed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The pyridine ring's conjugated π-electron system results in characteristic Ultraviolet (UV) absorption, which can be utilized for quantification.[4]

Table 2: Key Spectroscopic Identifiers for this compound Iodide

| Technique | Predicted/Observed Data | Source(s) |

| ¹H-NMR | Pyridinium-CH₃: δ 4.3 ppmPyrrolidine-CH₃: δ 2.5 ppmChiral C2′-H: δ 3.8–4.0 ppm | [1] |

| Mass Spectrometry | Predicted m/z for C₁₁H₁₇N₂⁺: 177.139 (Monoisotopic)LC-MS/MS Fragments: m/z 160.1 (loss of CH₄), 130.0 (pyrrolidine ring cleavage) | [1] |

| UV Spectroscopy | The parent compound, nicotine, has a λmax at ~261 nm in methanol, indicative of the pyridine chromophore. | [4] |

Synthesis and Purification

The primary synthesis route for this compound iodide is the N-methylation of nicotine, a classic Menschutkin reaction.[4] This involves a nucleophilic substitution where the pyridine nitrogen of nicotine attacks the electrophilic methyl group of methyl iodide.[1]

Caption: Workflow for the synthesis and purification of this compound iodide.

Experimental Protocols

Synthesis via N-methylation of Nicotine [1]

-

Reagents: Dissolve nicotine in an organic solvent such as acetonitrile or ethanol in a round-bottom flask.

-

Reaction: Add methyl iodide (1 equivalent) to the solution.

-

Conditions: Heat the mixture under reflux. The reaction progress can be monitored by TLC. The reaction is typically complete within 1-2 hours.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution.

-

Isolation: Collect the crude solid by vacuum filtration and wash with a small amount of cold solvent to remove unreacted starting material.

Purification by Recrystallization [1]

-

Solvent Preparation: Prepare a solvent mixture of ethanol and water in a 3:1 volume-to-volume ratio.

-

Dissolution: Dissolve the crude this compound iodide in a minimal amount of the hot solvent mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or at -20°C to promote the formation of needle-like crystals.[1][2]

-

Collection: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under a vacuum to remove residual solvent. Purity can be assessed by HPLC and melting point analysis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound iodide and resolving it from related compounds.[1]

Caption: General workflow for the HPLC analysis of this compound iodide.

Experimental Protocols

Reverse-Phase HPLC Analysis [1]

-

System: A standard HPLC system equipped with a UV detector.

-

Column: C18 stationary phase.

-

Eluent (Mobile Phase): 30:70 (v/v) water-acetonitrile containing 0.25 mM N-methylpyridinium iodide as a visualization reagent for indirect photometric detection.

-

Detection: UV absorbance is monitored between 258–300 nm.

-

Purpose: This method is effective for resolving diastereomers and assessing chemical purity.[1]

General Protocol for Spectroscopic Characterization

-

¹H-NMR Spectroscopy: Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Chemical shifts are reported in ppm relative to a reference standard.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap) to obtain high-resolution mass data for the cation.[9]

-

UV-Vis Spectroscopy: Prepare a solution of known concentration in a UV-transparent solvent (e.g., water or methanol).[4] Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

Biological Context and Activity

This compound iodide is a direct metabolite of nicotine.[1] Its primary mechanism of action is believed to involve interactions with nicotinic acetylcholine receptors (nAChRs), similar to its parent compound, which can influence neurotransmitter release in the central nervous system.[1][4] Due to its charged nature, it is hypothesized to utilize active transport mechanisms, such as choline transporters, to cross the blood-brain barrier.[1] It can also undergo further metabolic transformations.

Caption: Metabolic pathway from Nicotine to this compound and its subsequent metabolite.[9]

References

- 1. Buy this compound iodide (EVT-367479) | 5959-86-4 [evitachem.com]

- 2. Cas 5959-86-4,(S)-1-METHYLNICOTINIUM IODIDE | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound iodide | 5959-86-4 | Benchchem [benchchem.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. MeSH Browser [meshb.nlm.nih.gov]

- 8. 1,1-Dimethyl-2-(pyridin-3-yl)pyrrolidin-1-ium iodide | C11H17IN2 | CID 22246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isolation and characterization of N-methyl-N'-oxonicotinium ion, a new urinary metabolite of R-(+)-nicotine in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomerism of N-Methylnicotinium

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinium, a quaternary ammonium metabolite of nicotine, possesses a chiral center at the 2' position of the pyrrolidine ring, giving rise to (R) and (S) stereoisomers. This guide provides a comprehensive overview of the stereoisomerism of this compound, focusing on its synthesis, resolution, and stereoselective interactions with nicotinic acetylcholine receptors (nAChRs). While data on the individual enantiomers are sparse, this document collates the available information and outlines established methodologies for the preparation and analysis of these stereoisomers, providing a foundation for further research into their distinct pharmacological and pharmacokinetic profiles.

Introduction

This compound is a metabolite of nicotine, formed by the methylation of the pyridine nitrogen. The presence of a stereogenic center at the C2' position of the pyrrolidine ring results in two enantiomers: (R)-N-Methylnicotinium and (S)-N-Methylnicotinium. The stereochemistry of these molecules is crucial as it dictates their interaction with chiral biological targets, primarily nicotinic acetylcholine receptors (nAChRs). Understanding the unique properties of each enantiomer is vital for elucidating their physiological roles and potential therapeutic applications. This guide details the synthesis and separation of this compound enantiomers and summarizes the current knowledge of their stereoselective biological activities.

Synthesis and Resolution of this compound Stereoisomers

The preparation of enantiomerically pure (R)- and (S)-N-Methylnicotinium iodide typically involves a multi-step process that begins with the synthesis of racemic nicotine, followed by the resolution of its enantiomers, and subsequent stereospecific N-methylation.

Experimental Protocols

Protocol 2.1.1: Synthesis of Racemic (R,S)-Nicotine

This protocol is adapted from a known method for the synthesis of racemic nicotine.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add N-methyl-2-pyrrolidone and a suitable nicotinate compound (e.g., methyl nicotinate) in a solvent such as toluene.

-

Base Addition: Slowly add a strong base (e.g., sodium hydride) to the mixture while stirring.

-

Reaction: Heat the mixture to reflux for several hours to form 1-methyl-3-nicotinoyl-2-pyrrolidone.

-

Reduction: Cool the reaction mixture and add a reducing agent, such as sodium dithionite (Na₂S₂O₄), in an aqueous solution. Maintain the pH of the reaction mixture between 8 and 11 during the addition.

-

Extraction: After the reaction is complete, extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude racemic nicotine. Further purification can be achieved by distillation under reduced pressure.

Protocol 2.1.2: Chiral Resolution of (R,S)-Nicotine

This protocol describes the resolution of racemic nicotine using a chiral acid to form diastereomeric salts.[1]

-

Salt Formation: Dissolve racemic nicotine in a suitable solvent mixture, such as isopropanol and methanol. Add an equimolar amount of a chiral resolving agent, for example, (+)-dibenzoyl-D-tartaric acid.

-

Crystallization: Stir the mixture at room temperature to allow for the selective crystallization of one of the diastereomeric salts (e.g., (S)-nicotine-(+)-dibenzoyl-D-tartrate).

-

Isolation: Collect the precipitated crystals by filtration and wash with a cold solvent. The (R)-nicotine enantiomer will remain in the filtrate.

-

Liberation of Free Base: Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to liberate the free base of the (S)-nicotine.

-

Extraction and Purification: Extract the (S)-nicotine with an organic solvent, dry the organic layer, and remove the solvent to yield the enantiomerically enriched nicotine. The (R)-nicotine can be recovered from the filtrate by a similar process.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess of the resolved nicotine using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2.1.3: Stereospecific N-Methylation of Nicotine Enantiomers

This protocol outlines the quaternization of the resolved nicotine enantiomers.[2][3]

-

Reaction: Dissolve the purified nicotine enantiomer ((S)- or (R)-nicotine) in a suitable solvent such as dichloromethane.

-

Methylation: Add an equimolar amount of methyl iodide to the solution. The reaction is a classic Menschutkin reaction and proceeds under mild conditions.[2]

-

Precipitation: The this compound iodide product will precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by filtration and wash with the solvent to remove any unreacted starting material.

-

Drying: Dry the product under vacuum to yield the corresponding this compound iodide enantiomer. The reaction is stereospecific, retaining the configuration of the starting nicotine enantiomer.[3]

Stereoselective Interaction with Nicotinic Acetylcholine Receptors

The biological activity of this compound stereoisomers is primarily mediated through their interaction with nAChRs. Limited data is available that directly compares the two enantiomers. However, a study by Xing et al. (2020) provides valuable insights into the interaction of what is commercially available as (S)-1'-Methylnicotinium iodide with α7 and α4β2 nAChR subtypes.[4][5]

Table 1: Interaction of (S)-N-Methylnicotinium Iodide with Human nAChRs [6]

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, µM) | Maximum Response (I_max, % of ACh) |

| α7 | 1,100 ± 100 | 1.8 ± 0.3 | 90 ± 4 |

| α4β2 | 3,100 ± 500 | > 100 | < 10 |

Data extracted from Xing et al., 2020. The study utilized commercially available 1'-methylnicotinium iodide, which is listed by suppliers as the (S)-enantiomer.

The data indicates that (S)-N-Methylnicotinium iodide has a higher affinity and is a more potent agonist at the α7 nAChR compared to the α4β2 subtype.[6]

Stereospecific Metabolism

The in vivo formation of this compound can be stereospecific. Studies in guinea pigs have shown that (R)-(+)-nicotine is N-methylated to form (R)-(+)-N-methylnicotinium, while this metabolic pathway is not observed for (S)-(-)-nicotine.[7] This suggests that the biological presence and effects of this compound may be dependent on the enantiomeric composition of the precursor nicotine.

Pharmacokinetics of this compound Stereoisomers

As quaternary ammonium compounds, the this compound enantiomers are expected to be permanently charged. This has several implications for their pharmacokinetic profile:

-

Absorption: Oral bioavailability is likely to be low due to poor membrane permeability.

-

Distribution: The positive charge is expected to limit brain penetration and distribution into other tissues.

-

Metabolism: While the N-methylation of nicotine is a metabolic step, the subsequent metabolism of this compound itself has not been extensively characterized. One study noted that both (R)- and (S)-N-Methylnicotinium are not substrates for porcine flavin monooxygenase.[8]

-

Excretion: Renal excretion is likely the primary route of elimination.

It is important to note that a direct comparative pharmacokinetic study of the (R)- and (S)-N-Methylnicotinium enantiomers has not been found in the reviewed literature.

Signaling Pathways of Nicotinic Acetylcholine Receptors

Upon agonist binding, nAChRs undergo a conformational change that opens an intrinsic ion channel, leading to the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent membrane depolarization. This initial event can trigger a cascade of downstream signaling pathways.

While this represents a general overview of nAChR signaling, the specific downstream pathways that are stereoselectively modulated by the enantiomers of this compound have not been elucidated in the available literature. Given the differences in potency and efficacy, it is plausible that the (R) and (S) enantiomers could differentially activate these pathways.

Conclusion and Future Directions

The stereoisomerism of this compound presents a compelling area for further investigation. The available data suggests that the (S)-enantiomer is a more potent agonist at α7 nAChRs compared to α4β2 nAChRs. Furthermore, the in vivo formation of this compound appears to be stereospecific, favoring the (R)-enantiomer from (R)-nicotine. However, a significant knowledge gap exists regarding the pharmacological and pharmacokinetic properties of the (R)-enantiomer.

Future research should focus on:

-

The enantioselective synthesis and purification of both (R)- and (S)-N-Methylnicotinium to enable direct comparative studies.

-

A comprehensive in vitro characterization of the binding affinities and functional activities of both enantiomers at a wider range of nAChR subtypes.

-

In vivo studies to compare the pharmacokinetic profiles and physiological effects of the individual enantiomers.

-

Elucidation of the specific downstream signaling pathways that are stereoselectively modulated by each enantiomer.

A deeper understanding of the stereoisomerism of this compound will provide valuable insights into nicotinic receptor pharmacology and may uncover novel therapeutic opportunities.

References

- 1. US8378111B2 - Process for the resolution of (R,S)-nicotine - Google Patents [patents.google.com]

- 2. This compound iodide | 5959-86-4 | Benchchem [benchchem.com]

- 3. Buy this compound iodide (EVT-367479) | 5959-86-4 [evitachem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Species variation and stereoselectivity in the metabolism of nicotine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselectivity in the N'-oxidation of nicotine isomers by flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Sources of N-Methylnicotinium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinium, a quaternary ammonium compound, is primarily recognized as a minor metabolite of nicotine. Its endogenous presence, independent of nicotine exposure, is a subject of scientific inquiry. This technical guide provides a comprehensive overview of the known and potential endogenous sources of this compound, detailing its metabolic pathways, and presenting available quantitative data. The guide also includes detailed experimental protocols for its quantification and explores its biological activity, particularly its interaction with nicotinic acetylcholine receptors (nAChRs).

Introduction

This compound is a molecule of interest in the fields of toxicology, pharmacology, and metabolomics. While its formation as a product of nicotine metabolism is well-documented, the existence of other endogenous sources remains less clear. This guide aims to consolidate the current understanding of this compound's origins within the body and in dietary sources, providing a foundational resource for researchers.

Biosynthesis and Metabolic Pathways

The primary established endogenous source of this compound is the metabolism of nicotine. A potential, though less direct, related pathway involves the metabolism of trigonelline, a compound found in various plants.

Nicotine Metabolism

This compound is formed through a non-oxidative pathway of nicotine metabolism, where the pyridine nitrogen of the nicotine molecule is methylated.[1][2] This reaction is catalyzed by an N-methyltransferase enzyme, utilizing S-adenosyl-L-methionine (SAM) as a methyl group donor.[3] This pathway is considered a minor route for nicotine disposition in humans.[2]

Trigonelline Metabolism

Trigonelline (N-methylnicotinic acid) is an alkaloid found in many plants, including coffee and fenugreek.[4][5] It is structurally related to nicotinic acid (niacin or vitamin B3) and is a product of its metabolism.[5][6] In humans, trigonelline is metabolized to N-methylpyridinium.[7][8] It is important to note that N-methylpyridinium lacks the pyrrolidine ring present in this compound, and therefore, this pathway is distinct and does not directly produce this compound.

Dietary Sources

This compound has been detected in some food products, suggesting a potential dietary contribution to its presence in the body, independent of nicotine intake. However, quantitative data on its concentration in these foods is currently lacking.

Table 1: Documented Dietary Sources of this compound

| Food Source | Status |

| Anatidae (Ducks, Geese) | Detected, not quantified[9] |

| Chicken (Gallus gallus) | Detected, not quantified[9] |

| Domestic Pig (Sus scrofa domestica) | Detected, not quantified[9] |

The presence of this compound in these animal tissues could be due to their own endogenous metabolism or from their diet. Further research is needed to quantify the levels in these and other food sources.

Quantitative Data

Quantitative data for this compound is primarily available in the context of nicotine metabolism studies. There is a notable absence of data on the basal endogenous levels of this compound in human plasma or urine of non-smokers.

Table 2: Reported Levels of Nicotine Metabolites in Biological Samples (for context)

| Analyte | Matrix | Population | Concentration Range | Reference |

| Nicotine | Plasma | Smokers | 10-50 ng/mL | [10] |

| Cotinine | Plasma | Smokers | 100-500 ng/mL | [10] |

| N-Methylnicotinamide | Plasma | Healthy Subjects | 6.2 - 116.7 ng/mL | [6] |

Experimental Protocols

The quantification of this compound, typically as a nicotine metabolite, is most commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation from Urine

This protocol is adapted from methods for analyzing nicotine and its metabolites.[11][12]

Objective: To extract this compound and other nicotine metabolites from a urine matrix for LC-MS/MS analysis.

Materials:

-

Urine sample

-

Internal Standard (IS) solution (e.g., this compound-d3)

-

β-glucuronidase (for total metabolite analysis)

-

Acetone, chilled

-

Acetonitrile

-

Formic acid

-

Water, HPLC grade

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Autosampler vials

Procedure:

-

Enzymatic Hydrolysis (for total concentrations):

-

To 100 µL of urine in a centrifuge tube, add 50 µL of the internal standard solution.

-

Add 100 µL of HPLC water and 160 µL of β-glucuronidase solution.

-

Incubate the mixture at 37°C overnight (approximately 16-18 hours) to deconjugate glucuronidated metabolites.

-

-

Protein Precipitation:

-

Add 500 µL of chilled acetone to the sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new centrifuge tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

Filtration:

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z 177.1 → Product ion (Q3) m/z 148.1

-

This compound-d3 (IS): Precursor ion (Q1) m/z 180.1 → Product ion (Q3) m/z 151.1

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily understood through its interaction with nicotinic acetylcholine receptors (nAChRs).

Interaction with Nicotinic Acetylcholine Receptors

Studies have shown that this compound can interact with nAChRs, but its affinity and agonist/antagonist activity vary depending on the receptor subtype.

-

α7 nAChR: Methyl quaternization of the pyrrolidinium nitrogen of nicotine to form this compound is well tolerated by the α7 nAChR. Its agonist properties and binding affinities at this receptor subtype are similar to those of nicotine.[13][14]

-

α4β2 nAChR: In contrast, the interaction of this compound with the α4β2 nAChR is significantly reduced compared to nicotine.[13][14]

This differential interaction suggests that this compound may have a more selective pharmacological profile than nicotine, with a preference for α7 nAChRs.

Conclusion

The primary and most well-characterized endogenous source of this compound is the metabolism of nicotine. While it has been detected in some food sources, quantitative data is lacking, making it difficult to assess the significance of dietary intake. The metabolism of trigonelline produces structurally related compounds but does not appear to be a direct pathway for this compound biosynthesis in humans. The distinct interaction of this compound with nAChR subtypes compared to nicotine suggests a unique pharmacological profile that warrants further investigation. Future research should focus on quantifying endogenous this compound levels in non-nicotine-exposed populations and in a wider range of foodstuffs to fully elucidate its endogenous status and potential physiological roles.

References

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of endogenous concentrations of N1-methylnicotinamide in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0001009) [hmdb.ca]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

N-Methylnicotinium and its Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinium, a quaternary ammonium derivative of nicotine, serves as a valuable pharmacological tool for probing the structure and function of nicotinic acetylcholine receptors (nAChRs). As a permanently charged molecule, its interactions with the orthosteric binding site of nAChRs provide unique insights into the molecular determinants of ligand recognition and channel gating. This technical guide provides an in-depth overview of the binding and functional characteristics of this compound at various nAChR subtypes, detailed experimental protocols for studying these interactions, and a summary of the key signaling pathways modulated by nAChR activation.

Introduction to this compound and Nicotinic Receptors

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] They are pentameric structures assembled from a variety of subunits (α1–α10, β1–β4, γ, δ, ε), giving rise to a diverse range of receptor subtypes with distinct pharmacological and physiological properties.[2][3] The most abundant nAChR subtypes in the brain are the homomeric α7 and the heteromeric α4β2 receptors.[4]

This compound is the quaternary salt of nicotine, meaning the nitrogen of the pyrrolidine ring is permanently methylated and thus carries a positive charge.[4] This structural feature has significant implications for its interaction with nAChRs, as the cationic charge is a key determinant for binding to the aromatic box of the receptor's ligand-binding domain.[5][6]

Binding and Functional Profile of this compound

The interaction of this compound with nAChRs has been characterized primarily at the α7 and α4β2 subtypes. Studies utilizing voltage-clamp electrophysiology and radioligand binding assays have revealed a differential activity profile at these two major brain nAChRs.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters describing the interaction of this compound iodide with human α7 and α4β2 nAChRs.

Table 1: Functional Characteristics of this compound Iodide at α7 and α4β2 nAChRs [4]

| Receptor Subtype | Agonist | EC₅₀ (µM) | Iₘₐₓ (% of Nicotine) |

| α7 | Nicotine | 1.3 | 100 |

| This compound Iodide | 1.1 | 94 | |

| α4β2 | Nicotine | 2.1 | 100 |

| This compound Iodide | 18 | 11 |

EC₅₀: Half-maximal effective concentration. Iₘₐₓ: Maximum agonist-induced current response relative to nicotine.

Table 2: Binding Affinity of this compound Iodide at α7 and α4β2 nAChRs [4]

| Receptor Subtype | Competitor | Kᵢ (µM) |

| α7 | Nicotine | 0.9 |

| This compound Iodide | 0.8 | |

| α4β2 | Nicotine | 0.003 |

| This compound Iodide | 0.11 |

Kᵢ: Inhibitory constant, indicating the affinity of the competitor for the receptor.

These data indicate that methyl quaternization of the pyrrolidine nitrogen is well-tolerated by the α7 nAChR, with this compound iodide displaying similar potency and efficacy to nicotine.[4] In contrast, this modification significantly diminishes both the binding affinity and functional activity at the α4β2 subtype.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with nAChRs.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound at a specific nAChR subtype using a radiolabeled ligand such as [³H]-epibatidine.

Materials:

-

HEK293 cells stably expressing the nAChR subtype of interest.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-epibatidine.

-

Competitor: this compound iodide.

-

Non-specific binding control: 300 µM Nicotine.

-

Whatman GF/C filters, pre-treated with 0.5% polyethylenimine.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the target nAChR subtype.

-

Homogenize the cells in ice-cold Binding Buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 36,000 x g.

-

Resuspend the resulting membrane pellet in fresh Binding Buffer.[7]

-

-

Binding Reaction:

-

In a 96-well plate, combine the prepared membranes, a single concentration of [³H]-epibatidine (e.g., 100 pM), and varying concentrations of this compound iodide.[7]

-

For determining non-specific binding, incubate a set of wells with membranes, [³H]-epibatidine, and a high concentration of an unlabeled ligand like nicotine (300 µM).[7]

-

Incubate the plate for 4 hours at room temperature.[7]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-treated Whatman GF/C filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold Binding Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound iodide concentration.

-

Determine the IC₅₀ value (the concentration of this compound iodide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol outlines the procedure for functionally characterizing the effect of this compound on nAChRs expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the nAChR of interest.

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

This compound iodide solutions of varying concentrations.

-

TEVC setup including an amplifier, micromanipulators, and data acquisition software.

-

Glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ).

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Surgically remove oocytes from a female Xenopus laevis frog.